7-Hydroxy Amoxapine-d8

LC-MS/MS Matrix Effect Bioanalysis

Quantification of 7-hydroxyamoxapine in biological matrices is compromised by matrix effects when using non-deuterated analogs. This deuterium-labeled internal standard (8 x 2H) provides a +8 Da mass shift, ensuring co-elution and identical extraction recovery without isobaric interference. - **Core Application**: LC-MS/MS internal standard for PK/PD studies, TDM, and forensic toxicology. - **Isotopic Purity**: ≥98% atom % D; minimizes background noise. - **Logistics**: Packaged for immediate R&D use; no special permits required for routine bioanalysis.

Molecular Formula C17H16ClN3O2
Molecular Weight 337.8 g/mol
Cat. No. B12431118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Amoxapine-d8
Molecular FormulaC17H16ClN3O2
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2
InChIKeyMEUGUMOVYNSGEW-YEBVBAJPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy Amoxapine-d8 Internal Standard


7-Hydroxy Amoxapine-d8 (CAS 1216833-74-7) is a stable isotope-labeled analog of 7-hydroxyamoxapine, the active metabolite of the tricyclic antidepressant amoxapine that confers its unique antipsychotic properties [1]. It is characterized by the substitution of eight hydrogen atoms with deuterium (d8) on the piperazine ring, resulting in a molecular formula of C17H8D8ClN3O2 and a molecular weight of 337.83 g/mol . This compound is exclusively intended for research use as an internal standard (IS) in quantitative bioanalytical methods such as LC-MS/MS .

Type Deuterated internal standard (d8)
Workflow LC-MS/MS quantitation of 7-hydroxyamoxapine
Selection Co-elution with analyte, +8 Da mass shift

Why 7-Hydroxy Amoxapine-d8 Cannot Be Replaced


In quantitative LC-MS/MS bioanalysis, the use of a generic or structurally similar internal standard introduces significant risks of analytical bias due to differential matrix effects and extraction recovery [1]. Specifically, unlabeled 7-hydroxyamoxapine cannot be distinguished from the endogenous analyte in biological samples, rendering it useless for internal standardization [2]. While other stable isotope-labeled internal standards (SIL-IS) like 13C or 15N analogs may be theoretically suitable, deuterated (2H) standards like 7-Hydroxy Amoxapine-d8 are the most synthetically accessible and widely adopted [3]. However, not all deuterated IS behave identically; improper selection can lead to a quantitative bias as high as 59.2% [4]. Therefore, the specific isotopic design and validated performance of 7-Hydroxy Amoxapine-d8 are critical for ensuring data integrity in regulated bioanalytical studies [5].

Target ISTD 7-Hydroxy Amoxapine-d8
Unlabeled 7-hydroxyamoxapine – indistinguishable from the analyte in MS, cannot compensate for matrix effects.
Potential substitute 8-Hydroxy Amoxapine-d8
Positional isomer mismatch – retention time differs from the 7-hydroxy analyte; differential matrix effects may compromise accuracy.
General caution Structural analog ISTD
Non-co-eluting analog – chromatographic shift can alter ionization conditions, reducing quantification reliability.

7-Hydroxy Amoxapine-d8 Comparative Evidence


Isotopic Enrichment Minimizes Carryover

While the primary function of a stable isotope-labeled internal standard (SIL-IS) is to correct for matrix effects during LC-MS/MS, deuterated IS like 7-Hydroxy Amoxapine-d8 are not universally free from bias. A systematic comparison by Bunch et al. demonstrated that differential matrix effects can still occur, leading to inaccurate quantification [1]. However, the use of a well-characterized deuterated IS, when properly validated, remains the gold standard and is significantly superior to using a non-isotopic or structural analog IS, which cannot co-elute with the analyte and thus fails to compensate for ion suppression or enhancement [2].

Isotopic Enrichment
Specification review
≥98% D
Minimizes unlabeled carryover and LLOQ bias.
Vendor COA specification; unlabeled analog has 0% D.
LC-MS/MS Matrix Effect Bioanalysis

Mass Shift for Baseline MS Resolution

The distinct pharmacokinetic profiles of amoxapine's metabolites necessitate separate, specific internal standards. A clinical pharmacokinetic study in 8 healthy volunteers quantified the elimination half-life (t1/2) of 7-hydroxyamoxapine as 5.1 hours, compared to 30.8 hours for 8-hydroxyamoxapine [1]. This 6-fold difference in systemic exposure means that the two metabolites cannot be accurately tracked with a single IS. Using a non-specific standard would fail to capture the rapid clearance of 7-hydroxyamoxapine, leading to inaccurate pharmacokinetic modeling and flawed conclusions regarding its contribution to the drug's antipsychotic effects [2].

Mass Shift
Reported
337.83 g/mol
+8 Da vs unlabeled
Enables MS resolution from analyte in SRM mode.
Calculated from molecular formula; isotopic cluster overlap negligible.
Pharmacokinetics Half-Life Metabolism

Chromatographic Resolution of Positional Isomers

The utility of a deuterated internal standard is contingent on its isotopic purity and chemical identity. 7-Hydroxy Amoxapine-d8 is specified with a purity of ≥98% . This high purity ensures that the mass spectrometric signal is predominantly from the d8-labeled species, minimizing interference from the unlabeled compound (which would otherwise cause positive bias). The precise location of the eight deuterium atoms on the piperazine ring is confirmed by its IUPAC name, 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol, ensuring it co-elutes with the native analyte in reversed-phase LC while being distinguishable by MS .

Positional Isomer Resolution
Method context
Co-elutes with 7-OH analyte; separated from 8-OH isomer
Retention time matching avoids differential matrix effects.
8-Hydroxy Amoxapine-d8 shows retention shift under reversed-phase conditions.
Isotopic Purity Quality Control LC-MS/MS

Validated Precision and Accuracy

The clinical importance of accurately measuring 7-hydroxyamoxapine stems from its unique pharmacological profile among amoxapine metabolites. While the parent drug and 8-hydroxyamoxapine primarily inhibit norepinephrine and serotonin reuptake, 7-hydroxyamoxapine is a potent dopamine D2 receptor antagonist, responsible for amoxapine's atypical antipsychotic properties [1]. This functional divergence means that monitoring only the parent drug provides an incomplete picture of therapeutic and potential adverse effects (e.g., extrapyramidal symptoms). Therefore, a dedicated, high-quality IS like 7-Hydroxy Amoxapine-d8 is essential for any study investigating the neuroleptic efficacy or side-effect profile of amoxapine therapy [2].

Precision & Accuracy
Class-level inference
CV ≤13.8%
Accuracy 86.4–109.3%
Supports method robustness expectation; direct validation data to verify.
Analogous deuterated ISTD performance in human plasma LC-MS/MS.
Pharmacology Dopamine Receptor Antipsychotic

7-Hydroxy Amoxapine-d8 Applications


Pharmacokinetic Bioanalysis in Human Plasma

In clinical trials assessing amoxapine formulations, the FDA and other regulatory bodies mandate the use of validated LC-MS/MS methods for quantifying active metabolites. 7-Hydroxy Amoxapine-d8 is the requisite internal standard for accurately measuring the 7-hydroxyamoxapine levels, whose 5.1-hour half-life necessitates a specific IS to avoid analytical bias [1]. Its use ensures compliance with bioanalytical method validation guidelines, providing the precision and accuracy needed for submission-ready pharmacokinetic data.

Metabolic Pathway and DDI Studies

Preclinical research investigating the atypical antipsychotic properties of amoxapine relies on accurate quantification of 7-hydroxyamoxapine in various matrices (e.g., rat brain tissue, CSF, plasma) [2]. The use of 7-Hydroxy Amoxapine-d8 as an IS in these LC-MS/MS methods is critical for delineating the metabolite's distinct brain penetration and regional distribution, which are key to understanding its D2 receptor antagonism and dissociating its effects from those of the parent drug and 8-hydroxyamoxapine [3].

Forensic Toxicology and Compliance Monitoring

Studies exploring the impact of CYP2D6 polymorphisms or co-administered inhibitors on amoxapine metabolism require precise measurement of the 7-hydroxyamoxapine to parent drug ratio [4]. Using 7-Hydroxy Amoxapine-d8 as an IS mitigates matrix effect variability, which is especially pronounced in patient samples with diverse metabolic profiles or when analyzing post-dose plasma. This robust quantitation is essential for generating reliable data on how genetic and environmental factors influence the formation of this therapeutically critical metabolite.

Impurity Profiling and Stability Studies

In forensic casework involving amoxapine, the detection and quantitation of the 7-hydroxyamoxapine metabolite can provide crucial information about the timing of exposure and help differentiate between acute and chronic toxicity [5]. The use of 7-Hydroxy Amoxapine-d8 as an internal standard ensures that the quantitative results are defensible in a court of law by correcting for the complex matrix effects inherent in postmortem blood and tissue samples, which are often subject to significant degradation and putrefaction.

Application
Selection Property
Validation Focus
Human plasma PK bioanalysis
Isotopic enrichment and co-elution
Matrix-effect correction, precision review
In vitro metabolism & DDI studies
+8 Da mass shift for unambiguous ID
Isobaric interference-free metabolite quantification
Forensic toxicology research
Method validation context for complex matrices
Accuracy and reproducibility in post-mortem/blood samples
Impurity profiling & stability studies
Distinct retention time and mass
Selective detection for positional isomer resolution

Technical Documentation Hub

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38 linked technical documents
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